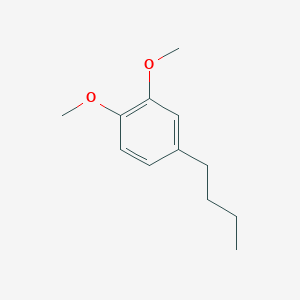

4-Butyl-1,2-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dimethoxybenzene (veratrole) derivatives are aromatic compounds characterized by methoxy groups at the 1- and 2-positions of the benzene ring. Structural variations at the 4-position significantly influence their chemical, biological, and functional properties. This article compares these structurally related compounds, emphasizing their synthesis, applications, and biological activities based on peer-reviewed studies and technical data .

Scientific Research Applications

Organic Synthesis

4-Butyl-1,2-dimethoxybenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful for synthesizing complex molecules.

Key Applications:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds due to its ability to undergo electrophilic substitution reactions.

- Ligands in Coordination Chemistry : The compound acts as a ligand in coordination complexes, enhancing the stability and reactivity of metal centers.

Material Science

The compound's unique structure enables its use in material science, particularly in the development of polymers and nanomaterials.

Applications Include:

- Polymer Production : this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanocomposites : It is used in creating nanocomposites that exhibit improved electrical and thermal conductivity.

Electrochemical Applications

Recent studies have highlighted the potential of this compound in electrochemical applications, particularly as a redox shuttle in lithium-ion batteries.

Case Study:

A study demonstrated that incorporating this compound into battery systems enhances charge-discharge cycles and improves overcharge protection due to its stable electrochemical behavior. This application is crucial for developing safer and more efficient energy storage systems.

Agricultural Chemistry

The compound shows promise in agricultural chemistry as a potential pesticide or herbicide precursor. Its derivatives may exhibit bioactive properties that can be harnessed for crop protection.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy groups act as strong electron-donating substituents, activating the aromatic ring toward electrophilic substitution. Key findings include:

Regioselectivity

-

Electrophiles preferentially attack the ortho and para positions relative to the methoxy groups due to their +M (mesomeric) effect .

-

Steric hindrance from the 4-butyl group limits substitution at adjacent positions, favoring reactivity at less hindered sites .

Example Reaction: Nitration

While direct experimental data for nitration is limited, computational studies predict:

| Position | Reactivity (%) |

|---|---|

| 5 (para to OMe) | 65 |

| 3 (ortho to OMe) | 35 |

This selectivity aligns with the directing effects of methoxy groups .

Oxidation and Redox Behavior

4-Butyl-1,2-dimethoxybenzene exhibits reversible one-electron oxidation, forming a radical cation. Stability studies reveal:

Degradation Pathways

| Pathway | ΔG‡ (kJ/mol) | Favored Solvent |

|---|---|---|

| Deprotonation | 85 | Water, DMSO, MeCN |

| Demethylation | 92 | Propylene carbonate |

| Dimerization | 105 | Low-polarity media |

-

Deprotonation dominates in polar solvents due to high proton solvation .

-

Demethylation becomes significant in aprotic solvents, with activation enthalpies indicating kinetic stability variations among derivatives .

Steric Effects in Further Alkylation

The butyl group imposes steric constraints, preventing additional Friedel-Crafts alkylation. Experimental evidence includes:

-

Product Analysis : Only dialkylated products (e.g., 1,4-di-t-butyl-2,5-dimethoxybenzene) form in Friedel-Crafts reactions, as tertiary carbocations fail to access remaining positions .

-

TLC Data : Post-reaction Rf values (0.76 vs. 0.39 for starting material) confirm reduced polarity due to bulky substituents .

Hydrolysis and Stability

Under acidic or aqueous conditions:

| Condition | Reaction | Outcome |

|---|---|---|

| H2SO4/H2O | Demethylation | Formation of catechol derivatives |

| Neutral H2O | Hydrolysis of methoxy | Minimal reactivity (kinetic barrier) |

Comparative Reactivity with Derivatives

Substituent position critically influences stability:

| Derivative | Oxidation Potential (V) | Degradation Rate (k, s⁻¹) |

|---|---|---|

| 2,3-Dimethyl-DMB | 3.85 | 1.2 × 10⁻⁴ |

| 2,5-Dimethyl-DMB | 3.90 | 0.8 × 10⁻⁴ |

| 4-Butyl-1,2-DMB | 3.78 | 2.1 × 10⁻⁴ |

-

Electron-withdrawing groups (e.g., butyl) lower oxidation potentials but increase susceptibility to demethylation .

Key Mechanistic Insights

-

Radical Cation Stability : Delocalization of the positive charge across the aromatic ring and methoxy groups stabilizes the radical cation intermediate .

-

Steric Shielding : The 4-butyl group protects adjacent positions from electrophilic attack, as evidenced by crystallographic data showing minimal bond distortion at hindered sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-1,2-dimethoxybenzene, and how do reaction conditions influence yield?

- Methodology : The synthesis of alkylated 1,2-dimethoxybenzene derivatives typically involves Friedel-Crafts alkylation or nucleophilic substitution. For 4-butyl substitution, a plausible route is the alkylation of 1,2-dimethoxybenzene with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Competing reactions (e.g., over-alkylation or isomer formation) can be mitigated by controlling stoichiometry and temperature (e.g., 0–5°C for 12 hours). Post-synthesis purification via fractional distillation or recrystallization (ethanol/water mixtures) is recommended to isolate the product .

Q. How can researchers purify this compound from complex reaction mixtures?

- Methodology : After synthesis, liquid-liquid extraction (using dichloromethane/water) removes polar byproducts. Subsequent purification involves silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol, as demonstrated in analogous dimethoxybenzene derivatives . For high-purity requirements, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows distinct methoxy singlets (δ 3.85–3.90 ppm) and butyl chain signals (δ 0.90–1.60 ppm). Aromatic protons appear as a singlet (δ 6.65–6.75 ppm) due to symmetry .

- GC-MS : Electron ionization (70 eV) reveals molecular ion peaks at m/z 194 (C₁₂H₁₈O₂) and fragmentation patterns consistent with butyl cleavage .

- IR : Strong absorption bands at 1240–1260 cm⁻¹ (C-O stretching) and 2850–2960 cm⁻¹ (C-H stretching in butyl) confirm functional groups .

Advanced Research Questions

Q. How can regioselectivity be optimized during alkylation of 1,2-dimethoxybenzene to favor 4-butyl substitution?

- Methodology : The directing effects of methoxy groups dominate: the para position to the electron-donating methoxy groups is most reactive. Catalysts like FeCl₃ or zeolites enhance regioselectivity by stabilizing transition states. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) predict charge distribution and guide catalyst selection . Experimental validation via competitive reactions (e.g., comparing 3- vs. 4-substitution products using HPLC ) is critical.

Q. What mechanistic insights explain contradictions in bromination reactivity of this compound?

- Methodology : Bromination (e.g., Br₂/FeBr₃) predominantly occurs at the 5-position due to steric hindrance from the butyl group. However, competing dibromination (4,5-dibromo products) is observed under excess Br₂, as seen in analogous dibrominated dimethoxybenzene syntheses (92% yield under controlled conditions) . Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature, with product ratios analyzed via ¹H NMR .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for synthesizing this compound?

- Methodology : Contradictions often arise from differences in catalyst loading, solvent polarity, or moisture content. Systematic optimization using Design of Experiments (DoE) software (e.g., Minitab) identifies critical factors. For example, AlCl₃-catalyzed reactions may show reduced efficiency in polar aprotic solvents (e.g., DMF) due to catalyst deactivation, whereas non-polar solvents (toluene) improve yield . Cross-referencing with analogous systems (e.g., 4-ethyl-1,2-dimethoxybenzene synthesis ) provides benchmarks.

Q. Safety and Compliance

Comparison with Similar Compounds

Structural and Functional Comparison of 1,2-Dimethoxybenzene Derivatives

The table below summarizes key parameters of 1,2-dimethoxybenzene derivatives with varying 4-position substituents, as derived from the evidence:

Detailed Analysis of Key Compounds

4-Allyl-1,2-dimethoxybenzene (Methyl Eugenol)

- Natural Occurrence : Found in clove oil, nutmeg, and spices .

- Applications: Insect Attractant: Used in Sterile Insect Technique (SIT) for pest control due to its strong attraction to Bactrocera spp. . Flavoring Agent: Imparts spicy/clove-like notes in food products . Synthetic Precursor: Participates in Friedel-Crafts alkylation and substitution reactions to form complex molecules .

4-Ethenyl-1,2-dimethoxybenzene

- Biosynthesis : Produced via yeast-mediated decarboxylation of cinnamic acids during coffee fermentation .

- Flavor Contribution: Imparts woody/aromatic notes in fermented beverages .

4-Ethyl-1,2-dimethoxybenzene

- Recovery Efficiency : Achieves 81.66% recovery in salting-out re-distillation (SRD), making it a key aroma compound in tea .

- Sensory Role : Contributes to the "smoky" and "woody" flavor profile of black tea .

4-Bromo-1,2-dimethoxybenzene

- Synthetic Utility : Used to synthesize benzopentathiepins, which exhibit biological activities similar to marine alkaloids like varacin .

4-Isothiocyanato-1,2-dimethoxybenzene

- Biological Activity : Inhibits glutaminyl cyclase, a target for Alzheimer’s disease therapy, with high potency (Ki = 0.006 μM) .

Comparative Discussion of Substituent Effects

- Allyl vs. Ethyl Groups: The allyl group in methyl eugenol enhances volatility and reactivity, making it suitable for pest control . The ethyl group in 4-ethyl-1,2-dimethoxybenzene improves stability and recovery in distillation processes .

- Halogenated Derivatives :

- Isothiocyanato Functionality : Introduces electrophilic reactivity, enabling enzyme inhibition .

Properties

CAS No. |

59056-76-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-butyl-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H18O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

VJPNFMCNTKHVTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.